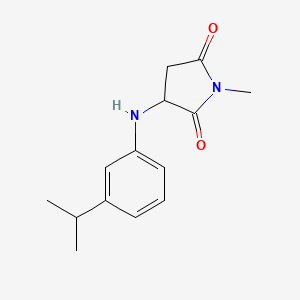
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione, also known as MPD, is a cyclic urea derivative that has been extensively studied in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain. Specifically, 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This results in a reduction in the frequency and severity of seizures. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This may contribute to its antitumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. This may contribute to its anticonvulsant properties. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. This may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione in lab experiments is its well-established anticonvulsant activity. This makes it a useful tool for studying the mechanisms underlying epilepsy and for developing new antiepileptic drugs. In addition, the antitumor and anti-inflammatory properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione make it a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
One of the limitations of using 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its efficacy. In addition, the mechanism of action of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. One area of interest is the development of new antiepileptic drugs based on the structure of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. This could involve the synthesis of analogs with improved solubility and potency. Another area of interest is the development of new cancer therapies based on the antitumor properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione. This could involve the identification of the molecular targets of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione and the development of drugs that target these pathways. Finally, the anti-inflammatory properties of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione could be further explored for the development of new anti-inflammatory drugs.
合成法
The synthesis of 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione involves the reaction of 3-(3-propan-2-ylanilino)propanoic acid with methyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified by recrystallization to obtain pure 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione.
科学的研究の応用
1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been extensively studied for its anticonvulsant properties. It has been found to be effective in reducing seizures in animal models of epilepsy. In addition, 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has been shown to possess antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione has also been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
1-methyl-3-(3-propan-2-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)10-5-4-6-11(7-10)15-12-8-13(17)16(3)14(12)18/h4-7,9,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZPHJGUSFOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)



![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

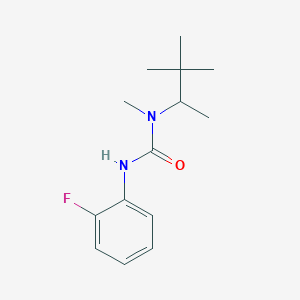

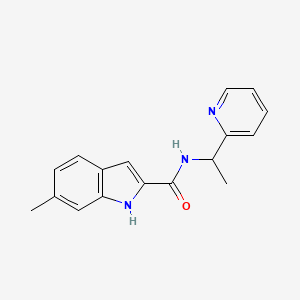
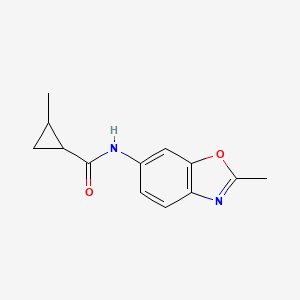
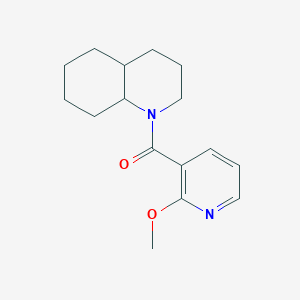
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)